molecular formula C7H7BrN2O2 B13575858 3-(5-Bromopyrimidin-2-yl)propanoic acid

3-(5-Bromopyrimidin-2-yl)propanoic acid

Cat. No.: B13575858
M. Wt: 231.05 g/mol
InChI Key: GKXQGCIIFZBUPT-UHFFFAOYSA-N
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Description

3-(5-Bromopyrimidin-2-yl)propanoic acid is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is characterized by a bromopyrimidine ring attached to a propanoic acid moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a series of reactions including condensation, substitution, and reduction to yield the final product .

Industrial Production Methods

Industrial production of 3-(5-Bromopyrimidin-2-yl)propanoic acid often involves bulk manufacturing processes that ensure high purity and yield. These processes may include custom synthesis and bulk procurement to meet the demands of research and development .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

    Reduction Reactions: The bromine atom can be reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Condensing Agents: For condensation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while reduction reactions can produce de-brominated compounds .

Scientific Research Applications

3-(5-Bromopyrimidin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-(5-Bromopyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-Bromopyrimidin-2-yl)propanoic acid include:

Uniqueness

This compound is unique due to the presence of both the bromopyrimidine and propanoic acid moieties, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

3-(5-bromopyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C7H7BrN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12)

InChI Key

GKXQGCIIFZBUPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCC(=O)O)Br

Origin of Product

United States

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